(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile
CAS No.: 476673-62-8
Cat. No.: VC6730206
Molecular Formula: C21H17N3O3S
Molecular Weight: 391.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476673-62-8 |
|---|---|
| Molecular Formula | C21H17N3O3S |
| Molecular Weight | 391.45 |
| IUPAC Name | (Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C21H17N3O3S/c1-13-4-6-16(8-14(13)2)18-12-28-21(23-18)17(11-22)9-15-5-7-20(27-3)19(10-15)24(25)26/h4-10,12H,1-3H3/b17-9- |
| Standard InChI Key | ASGLYYRXRVXSRE-MFOYZWKCSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C#N)C |
Introduction
Structural and Molecular Characteristics
The molecular architecture of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile is defined by three key components:
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Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
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3,4-Dimethylphenyl substituent: Attached to the thiazole’s 4-position, this group introduces steric bulk and hydrophobicity.
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4-Methoxy-3-nitrophenylacrylonitrile: A conjugated system featuring electron-withdrawing (nitro) and electron-donating (methoxy) groups, stabilized by the acrylonitrile’s cyano functionality.
The Z-configuration of the acrylonitrile double bond is critical for molecular geometry, influencing intermolecular interactions and biological activity .
Molecular Formula:
Molecular Weight: 392.45 g/mol (calculated based on analogous structures ).
| Property | Value | Source Analogy |
|---|---|---|
| CAS Number | Not explicitly reported | Closest analog: 476673-44-6 |
| Density | ~1.3 g/cm³ (estimated) | Similar acrylonitriles |
| LogP | ~3.2 (predicted) | Substituent contributions |
Synthesis and Optimization
The synthesis of this compound likely follows a multi-step pathway common to acrylonitrile-thiazole hybrids:
Key Synthetic Steps
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Thiazole Ring Formation: Cyclocondensation of 3,4-dimethylphenyl thiourea with α-haloketones yields the 4-(3,4-dimethylphenyl)thiazole intermediate.
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Acrylonitrile Backbone Construction: A Knoevenagel condensation between 2-(4-methoxy-3-nitrophenyl)acetonitrile and thiazole-2-carbaldehyde introduces the Z-configured double bond .
Reaction Conditions:
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Solvent: Ethanol or DMF
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Catalyst: Piperidine or ammonium acetate
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Temperature: 60–80°C
Stereochemical Control
The Z-configuration is favored under kinetic conditions due to steric hindrance between the thiazole’s methyl groups and the nitro-substituted phenyl ring . Nuclear magnetic resonance (NMR) and X-ray crystallography are essential for confirming stereochemistry .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Poor in aqueous media (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.
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Stability: Decomposes above 200°C; sensitive to prolonged UV exposure due to the nitro group .
Spectroscopic Data (Predicted)
| Technique | Key Signals |
|---|---|
| IR (cm⁻¹) | 2220 (C≡N), 1520 (NO₂ asym), 1250 (C-O-C) |
| ¹H NMR (ppm) | 2.3–2.5 (CH₃), 3.9 (OCH₃), 6.8–8.2 (Ar-H) |
| MS (m/z) | 392 [M+H]⁺ |
Comparative Analysis with Structural Analogs
The 4-methoxy-3-nitrophenyl group in the target compound may synergize electronic effects, improving interaction with biological targets compared to analogs .
Future Research Directions
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Stereoselective Synthesis: Develop asymmetric catalysis methods to improve Z/E selectivity .
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In Vitro Profiling: Evaluate AChE inhibition, cytotoxicity, and antimicrobial activity using standardized assays .
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Computational Modeling: Molecular dynamics simulations to predict binding modes with AChE and kinase targets .
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Prodrug Design: Mask the nitro group as a nitroreductase-sensitive prodrug to enhance selectivity .
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